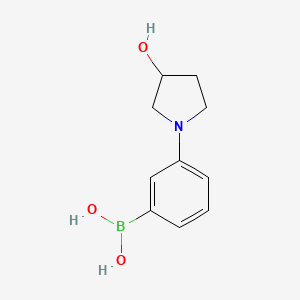
3-(3-Hydroxypyrrolidino)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxypyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions.
Attachment to the Phenyl Ring: The hydroxypyrrolidinyl group is then attached to the phenyl ring via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the pyrrolidinyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific conditions and reagents used.
Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of biaryl compounds or other substituted aromatic compounds.
科学研究应用
Chemistry:
Catalysis: The boronic acid group makes this compound useful as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its ability to interact with biological molecules makes it a potential candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
相似化合物的比较
Phenylboronic Acid: Lacks the hydroxypyrrolidinyl group, making it less versatile in certain applications.
Pyrrolidinylphenylboronic Acid: Similar structure but may differ in the position of the hydroxyl group or other substituents.
Uniqueness:
- The presence of both the hydroxypyrrolidinyl group and the boronic acid group in [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid provides a unique combination of reactivity and functionality, making it particularly useful in applications requiring both properties.
This detailed article provides a comprehensive overview of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H14BNO3 |
|---|---|
分子量 |
207.04 g/mol |
IUPAC 名称 |
[3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c13-10-4-5-12(7-10)9-3-1-2-8(6-9)11(14)15/h1-3,6,10,13-15H,4-5,7H2 |
InChI 键 |
GYAZIVGGTJGIRJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)N2CCC(C2)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















